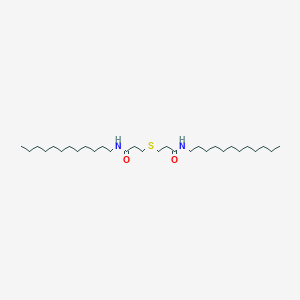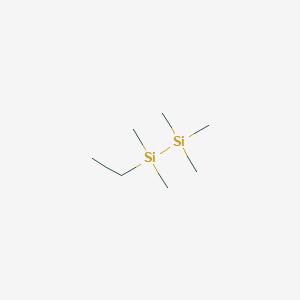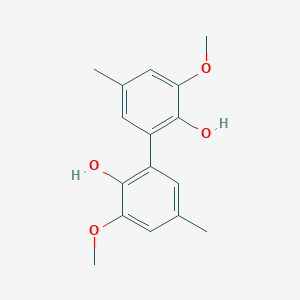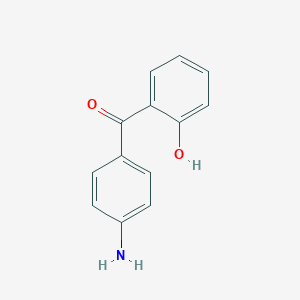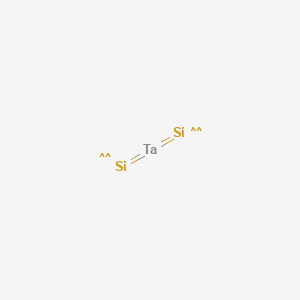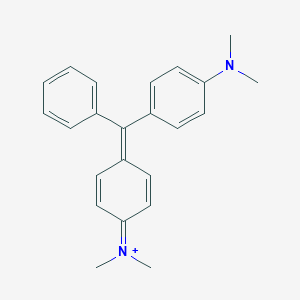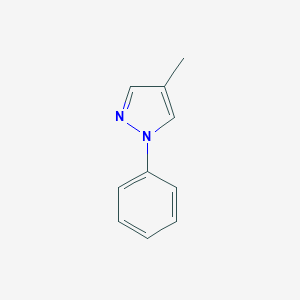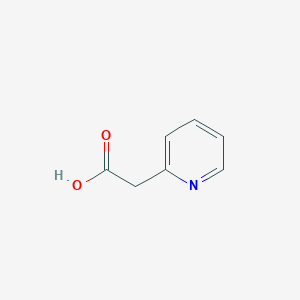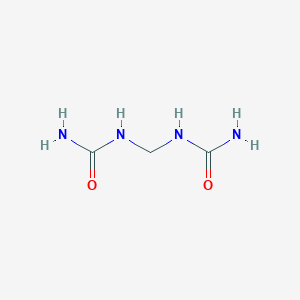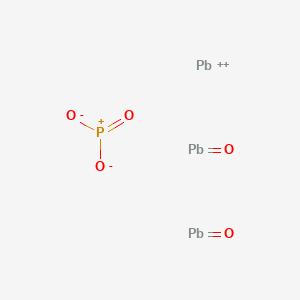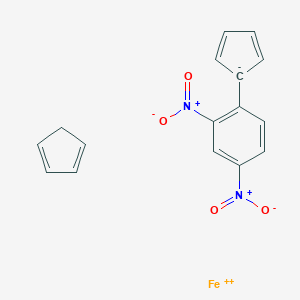![molecular formula C8H15NO2 B089440 1,5-Dioxa-9-azaspiro[5.5]undecane CAS No. 180-94-9](/img/structure/B89440.png)
1,5-Dioxa-9-azaspiro[5.5]undecane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives can be achieved through different methods. One notable method involves a Prins cascade cyclization process, coupling aldehydes with specific sulfonamides to yield spiromorpholinotetrahydropyran derivatives, a closely related structure (Reddy et al., 2014). Another approach utilizes intramolecular Michael addition reactions to chiral vinylic sulfoxides, demonstrating an enantioselective synthesis pathway (Iwata et al., 1985).
Molecular Structure Analysis
The molecular structure of 1,5-Dioxa-9-azaspiro[5.5]undecane and its derivatives has been extensively analyzed using various spectroscopic techniques. One study provided detailed characterization through nuclear magnetic resonance (NMR) spectroscopy, offering valuable insights into the structure of a key intermediate in the synthesis of natural products (Zhang et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives are diverse. Aminomethylation of specific dicarbonitriles has been shown to yield mixtures of diazaspiro derivatives and their ammonium salts, highlighting the compound's reactivity and potential for further functionalization (Khrustaleva et al., 2018).
Physical Properties Analysis
The physical properties of 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives are influenced by their molecular structure. Studies on related compounds have shown that modifications to the spirocyclic framework can significantly affect liquid-crystalline properties, indicating the importance of molecular architecture in determining physical characteristics (Frach et al., 1989).
Chemical Properties Analysis
The chemical properties of 1,5-Dioxa-9-azaspiro[5.5]undecane are crucial for its application in synthesis and material science. Its reactivity towards different reagents and under various conditions has been explored, with studies demonstrating its potential as an intermediate in the preparation of antiviral acyclonucleosides and other significant compounds (Pardhasaradhi et al., 1998).
Applications De Recherche Scientifique
Prins Cascade Cyclization for Synthesis of Derivatives : A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This process involved coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, marking the first synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization (Reddy et al., 2014).
Synthesis of Spiro[5.5]undecane Derivatives with Potential Sigma-1 Receptor Ligands : A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives were synthesized as selective σ1 receptor ligands. These ligands showed nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. One compound, [18F]8, was suggested as a potential brain imaging agent for σ1 receptors (Tian et al., 2020).
Liquid-Crystalline Properties of 1,5-Dihetero-Spiro[5.5]undecane Derivatives : The synthesis and liquid-crystalline properties of 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane, and other derivatives were explored. This study discussed the effects of terminal substituents and molecular structure on the liquid-crystalline properties of these materials (Frach et al., 1989).
Structural Analysis and Thermodynamic Properties : A 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was studied for its crystal structure, quantum chemical computations, and thermodynamic properties. This research aimed to understand the molecular structure and properties of the compound (Zeng et al., 2021).
Synthesis from D-Fructose : The synthesis of spirobi-1,4-dioxan and related compounds from D-fructose was reported. This method defined the chirality of the spiro-ring junction by the configuration of the anomeric carbon atom of the glycoside (Chan et al., 1982).
Pharmacological Properties of Marine-Derived Psammaplysins : Marine-derived psammaplysins, possessing a unique 1,6-dioxa-2-azaspiro[4.6]undecane backbone, have been studied for their significant biological properties, including growth inhibitory, antimalarial, antifouling, and other effects (Youssef & Shaala, 2022).
Propriétés
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGLEEFGEZLSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371920 | |
| Record name | 1,5-dioxa-9-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dioxa-9-azaspiro[5.5]undecane | |
CAS RN |
180-94-9 | |
| Record name | 1,5-dioxa-9-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dioxa-9-azaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




